2-(1H-Imidazol-2-ylmethyl)-1H-isoindole-1,3(2H)-dione 2-(1H-Imidazol-2-ylmethyl)-1H-isoindole-1,3(2H)-dione
Brand Name: Vulcanchem
CAS No.: 760130-59-4
VCID: VC2267846
InChI: InChI=1S/C12H9N3O2/c16-11-8-3-1-2-4-9(8)12(17)15(11)7-10-13-5-6-14-10/h1-6H,7H2,(H,13,14)
SMILES: C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=NC=CN3
Molecular Formula: C12H9N3O2
Molecular Weight: 227.22 g/mol

2-(1H-Imidazol-2-ylmethyl)-1H-isoindole-1,3(2H)-dione

CAS No.: 760130-59-4

Cat. No.: VC2267846

Molecular Formula: C12H9N3O2

Molecular Weight: 227.22 g/mol

* For research use only. Not for human or veterinary use.

2-(1H-Imidazol-2-ylmethyl)-1H-isoindole-1,3(2H)-dione - 760130-59-4

Specification

CAS No. 760130-59-4
Molecular Formula C12H9N3O2
Molecular Weight 227.22 g/mol
IUPAC Name 2-(1H-imidazol-2-ylmethyl)isoindole-1,3-dione
Standard InChI InChI=1S/C12H9N3O2/c16-11-8-3-1-2-4-9(8)12(17)15(11)7-10-13-5-6-14-10/h1-6H,7H2,(H,13,14)
Standard InChI Key RRAMJPGYKFBBSF-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=NC=CN3
Canonical SMILES C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=NC=CN3

Introduction

Structural Characteristics and Chemical Properties

Molecular Structure

2-(1H-Imidazol-2-ylmethyl)-1H-isoindole-1,3(2H)-dione comprises two key structural components: an imidazole ring linked via a methylene (-CH₂-) bridge to a phthalimide (isoindole-1,3-dione) group. This compound differs from the related molecule 2-[2-(1H-imidazol-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione primarily in the length of the linking chain between the two functional groups, containing a single methylene group rather than an ethylene (-CH₂-CH₂-) linker .

Property2-(1H-Imidazol-2-ylmethyl)-1H-isoindole-1,3(2H)-dione (Target)2-[2-(1H-imidazol-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione (Reference)
Molecular FormulaC₁₂H₉N₃O₂C₁₃H₁₁N₃O₂
Molecular Weight~227.22 g/mol241.24 g/mol
AppearanceLikely a crystalline solidCrystalline solid
Hydrogen Bond Donors~1 (imidazole NH)1 (imidazole NH)
Hydrogen Bond Acceptors~3 (two C=O and imidazole N)3 (two C=O and imidazole N)
Rotatable Bonds~23
Topological Polar Surface Area~66.1 Ų66.1 Ų

Structural Significance

The compound combines two pharmacologically important moieties:

  • The phthalimide (isoindole-1,3-dione) group, which is known for various biological activities including anti-inflammatory and enzyme inhibitory effects.

  • The imidazole ring, which is a common pharmacophore in many bioactive compounds and drugs, often contributing to target binding through hydrogen bonding and aromatic interactions.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

RegionExpected Signals
¹H NMR- Singlet for methylene (-CH₂-) protons (~4.5-5.0 ppm)
- Aromatic protons of phthalimide (7.7-7.9 ppm)
- Imidazole ring protons (6.9-7.2 ppm)
- NH proton of imidazole (~12-13 ppm, broad)
¹³C NMR- Carbonyl carbons of phthalimide (~167-169 ppm)
- Aromatic carbons (120-140 ppm)
- Imidazole ring carbons (118-148 ppm)
- Methylene carbon (~38-42 ppm)

Infrared (IR) Spectroscopy

Key IR absorption bands would likely include:

  • C=O stretching of phthalimide (~1700-1720 cm⁻¹)

  • N-H stretching of imidazole (~3200-3400 cm⁻¹)

  • Aromatic C=C stretching (~1400-1600 cm⁻¹)

  • C-N stretching (~1200-1350 cm⁻¹)

Mass Spectrometry

The compound would be expected to show a molecular ion peak at m/z 227, corresponding to its molecular weight. Fragmentation patterns would likely include the loss of the imidazole moiety and cleavage at the methylene bridge.

Biological Activities and Applications

Anti-inflammatory Activity

Search result indicates that "Isoindole-1,3-dione derivatives have been studied for their potential biological activities, including anti-inflammatory, antibacterial, and enzyme inhibitory effects. For example, some derivatives have shown activity against cyclooxygenase (COX) enzymes, which are involved in inflammation pathways."

The target compound may possess similar anti-inflammatory properties due to its isoindole-1,3-dione component.

Enzyme Inhibition

The presence of both imidazole and phthalimide moieties suggests potential enzyme inhibitory activity. The imidazole ring is a common feature in many enzyme inhibitors, particularly those targeting cytochrome P450 enzymes and various proteases.

Structure-Activity Relationship Considerations

Structural FeaturePotential Contribution to Bioactivity
Phthalimide Group- Providing hydrophobic interactions with binding sites
- Participating in hydrogen bonding through carbonyl groups
Imidazole Ring- Acting as hydrogen bond donor/acceptor
- Providing basic center for potential ionic interactions
- Participating in π-stacking interactions
Methylene Linker- Providing conformational flexibility for optimal binding
- Determining spatial arrangement of pharmacophores

Comparative Analysis with Related Compounds

Structural Comparison

The target compound differs from 2-[2-(1H-imidazol-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione (described in search result ) in having one less methylene group in the linker. This structural difference would likely affect:

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